molecular formula C10H15F2NO B13912700 [(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

Cat. No.: B13912700
M. Wt: 203.23 g/mol
InChI Key: RNLFQMJKSXNFAL-IUCAKERBSA-N
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Description

[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a pyrrolizine and a cyclopropane ring, with two fluorine atoms and a methanol group attached. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the spiro junction: This step involves the formation of the cyclopropane ring, often through cyclopropanation reactions using diazo compounds or other cyclopropane-forming reagents.

    Methanol group addition:

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrrolizine ring to a more saturated form using hydrogenation catalysts.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds in the pyrrolizine ring.

Scientific Research Applications

[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s fluorinated structure may exhibit significant biological activity, making it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, the compound could be explored for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in material science, such as developing new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may provide rigidity, allowing the compound to fit precisely into binding sites. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can be compared with other spirocyclic compounds and fluorinated molecules:

    Spirocyclic compounds: These compounds, such as spirooxindoles and spirotetrahydroquinolines, also feature a spiro junction but differ in their ring systems and functional groups.

    Fluorinated compounds: Compounds like fluoroquinolones and fluorinated steroids share the presence of fluorine atoms, which impart similar stability and biological activity but differ in their core structures and applications.

The uniqueness of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its specific combination of a spirocyclic structure, fluorine atoms, and a methanol group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15F2NO

Molecular Weight

203.23 g/mol

IUPAC Name

[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol

InChI

InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9-/m0/s1

InChI Key

RNLFQMJKSXNFAL-IUCAKERBSA-N

Isomeric SMILES

C1C[C@]2(C[C@]3(CC3(F)F)CN2C1)CO

Canonical SMILES

C1CC2(CC3(CC3(F)F)CN2C1)CO

Origin of Product

United States

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